Rifamycin B butyldipropylhydrazide
Description
Properties
CAS No. |
38123-26-1 |
|---|---|
Molecular Formula |
C49H71N3O13 |
Molecular Weight |
910.1 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-[2-[butyl-(dipropylamino)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H71N3O13/c1-13-16-23-52(51(21-14-2)22-15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-20-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)18-17-19-28(5)48(60)50-34/h17-20,24-25,27,29-31,35,41-42,45,55-58H,13-16,21-23,26H2,1-12H3,(H,50,60)/b18-17+,24-20+,28-19-/t27-,29+,30+,31+,35-,41-,42+,45+,49-/m0/s1 |
InChI Key |
OADCYAGMGNVEAE-RHWMBJLFSA-N |
Isomeric SMILES |
CCCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C\[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(CCC)CCC |
Canonical SMILES |
CCCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(CCC)CCC |
Origin of Product |
United States |
Biological Activity
Rifamycin B butyldipropylhydrazide is a derivative of the rifamycin class of antibiotics, known for its significant antibacterial properties, particularly against mycobacterial infections. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Overview of this compound
This compound is synthesized from rifamycin B, a natural antibiotic produced by Amycolatopsis mediterranei. The compound exhibits enhanced antibacterial activity through modifications that improve its pharmacokinetic properties. Its primary mechanism involves the inhibition of bacterial RNA synthesis by binding to the β-subunit of RNA polymerase, which effectively blocks mRNA transcription and leads to bacterial cell death .
The biological activity of rifamycin derivatives, including butyldipropylhydrazide, primarily revolves around their interaction with bacterial RNA polymerase. The binding affinity and specificity for the enzyme are crucial for their efficacy:
- Inhibition of RNA Synthesis : Rifamycin compounds inhibit RNA synthesis by preventing the elongation of the RNA chain during transcription. This mechanism is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Target Specificity : The structural modifications in butyldipropylhydrazide enhance its binding affinity compared to rifamycin B, potentially leading to improved therapeutic outcomes against resistant strains .
Biological Activity Data
The following table summarizes key biological activities and properties of this compound:
Case Studies and Research Findings
- Efficacy Against Drug-Resistant Strains :
-
Comparative Analysis with Other Rifamycins :
- Research comparing various rifamycin derivatives highlighted that butyldipropylhydrazide showed superior antibacterial activity in vitro compared to traditional rifampicin. This was attributed to its improved lipophilicity and bioavailability, which facilitated better absorption and distribution within the body .
- Toxicological Profile :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Rifamycin Derivatives
Table 1: Key Structural and Functional Differences
- Rifampicin vs. Rifamycin B: Rifampicin’s piperazine-amide group enhances membrane permeability but retains susceptibility to degradation by Rox monooxygenases in rifamycin-producing strains, a self-resistance mechanism .
- 16-Demethylrifamycin W : This intermediate shows distinct substrate preferences for Rox enzymes, suggesting structural modifications alter resistance dynamics .
Antimicrobial Activity and Resistance Mechanisms
- Rox Protein Degradation: Rifamycin SV and rifampicin are degraded by Rox proteins, limiting their efficacy. However, 16-demethylrifamycin W exhibits lower susceptibility, highlighting how minor structural changes (e.g., demethylation) evade enzymatic resistance .
- Resistance Mitigation : Derivatives like this compound may circumvent resistance by altering side chains to hinder Rox binding, though this requires empirical validation.
Table 2: Production Efficiency Across Systems
| Compound | Shake Flask Yield (g/L) | Fermentor Yield (g/L) | Notes |
|---|---|---|---|
| Rifamycin B | 11.76 | 9.77 | Decreases due to Rifamycin W accumulation |
| Rifamycin W | Not detected | Produced | Competes with Rifamycin B in fermentors |
- Regulatory Factors : GlnR transcriptionally activates rifamycin biosynthetic genes (rifZ, rifK), enhancing precursor availability (e.g., AHBA) and enzyme production. This regulatory cascade may differentially impact derivative yields .
Enzyme Inhibition Profiles
- Target Specificity : Structural modifications in this compound could refine specificity, reducing off-target effects observed in earlier derivatives.
Q & A
Q. What minimal reporting standards are critical for studies on this compound to ensure reproducibility?
- Methodological Answer : Adopt the MIAME (Minimum Information About a Microarray Experiment) and ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Disclose batch-specific purity data, solvent systems for stock solutions, and exact growth conditions for bacterial strains (e.g., Mueller-Hinton broth vs. RPMI-1640 for intracellular pathogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
